molecular formula C30H50O4 B1153122 (2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol CAS No. 1043629-23-7

(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol

Cat. No.: B1153122
CAS No.: 1043629-23-7
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Description

(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol is a complex organic compound characterized by its unique structure and multiple conjugated double bonds

Biochemical Analysis

Biochemical Properties

Tetrahydroxysqualene plays a significant role in biochemical reactions due to its multiple hydroxyl functional groups. It interacts with various enzymes and proteins, particularly those involved in the biosynthesis of cholesterol. Tetrahydroxysqualene is a key intermediate in the synthesis of cholesterol from squalene . It exhibits antimycobacterial activity with a minimum inhibitory concentration (MIC) of 10.0 μg/mL against Mycobacterium tuberculosis . The interactions of tetrahydroxysqualene with enzymes such as squalene epoxidase are crucial for its role in cholesterol biosynthesis .

Cellular Effects

Tetrahydroxysqualene affects various types of cells and cellular processes. It has been shown to influence cell function by inhibiting the growth of Mycobacterium tuberculosis, thereby exhibiting potential as an antimycobacterial agent . This compound impacts cell signaling pathways and gene expression related to bacterial cell wall synthesis and metabolism. Tetrahydroxysqualene’s effect on cellular metabolism includes the inhibition of key enzymes involved in the biosynthesis of essential lipids in bacterial cells .

Molecular Mechanism

The molecular mechanism of tetrahydroxysqualene involves its interaction with specific biomolecules and enzymes. It binds to squalene epoxidase, inhibiting its activity and thereby blocking the conversion of squalene to 2,3-oxidosqualene, a crucial step in cholesterol biosynthesis . This inhibition leads to the accumulation of squalene and a decrease in cholesterol levels. Additionally, tetrahydroxysqualene’s antimycobacterial activity is attributed to its ability to disrupt the cell wall synthesis of Mycobacterium tuberculosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrahydroxysqualene have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that tetrahydroxysqualene maintains its antimycobacterial activity over extended periods, although its potency may decrease slightly due to degradation . In vitro studies have demonstrated that tetrahydroxysqualene can inhibit bacterial growth for several days, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of tetrahydroxysqualene vary with different dosages in animal models. At lower doses, the compound exhibits significant antimycobacterial activity without notable toxic effects . At higher doses, tetrahydroxysqualene may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Tetrahydroxysqualene is involved in several metabolic pathways, primarily those related to cholesterol biosynthesis. It interacts with enzymes such as squalene epoxidase and lanosterol synthase, playing a crucial role in the conversion of squalene to cholesterol . The compound’s impact on metabolic flux includes the inhibition of cholesterol synthesis and the accumulation of squalene, which can affect overall lipid metabolism .

Transport and Distribution

Within cells and tissues, tetrahydroxysqualene is transported and distributed through interactions with specific transporters and binding proteins. It is known to accumulate in lipid-rich regions, such as cell membranes and lipid droplets . The compound’s localization is influenced by its hydrophobic nature, which allows it to integrate into lipid bilayers and affect membrane fluidity and function .

Subcellular Localization

Tetrahydroxysqualene is primarily localized in the endoplasmic reticulum and lipid droplets within cells . Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its integration into specific compartments. The compound’s activity and function are closely linked to its localization, as it interacts with enzymes involved in lipid metabolism and cholesterol biosynthesis within these subcellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol typically involves multi-step organic reactions. The process begins with the preparation of the docosa-pentaenylidene intermediate, followed by its coupling with propane-1,1,1,3-tetrol under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol shares structural similarities with other polyunsaturated hydrocarbons and alcohols, such as squalene and lycopene derivatives.

Uniqueness

  • The unique combination of conjugated double bonds and hydroxyl groups in this compound distinguishes it from other compounds. This structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-24(2)13-9-16-27(5)19-10-17-25(3)14-7-8-15-26(4)18-11-20-28(6)21-12-22-29(23-31)30(32,33)34/h13-15,19-20,22,31-34H,7-12,16-18,21,23H2,1-6H3/b25-14+,26-15+,27-19+,28-20+,29-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADHQFKVVDBWOY-GDXSTRLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(CO)C(O)(O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\CO)/C(O)(O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the known efficacy of Tetrahydroxysqualene against Mycobacterium tuberculosis?

A1: Research indicates that Tetrahydroxysqualene exhibits antituberculosis activity with a minimum inhibitory concentration (MIC) of 10.0 µg/mL against Mycobacterium tuberculosis []. This means that this concentration of Tetrahydroxysqualene was sufficient to inhibit the growth of Mycobacterium tuberculosis in vitro.

Q2: What is the potential of Tetrahydroxysqualene as a future treatment for tuberculosis?

A2: While the study demonstrates the in vitro activity of Tetrahydroxysqualene against Mycobacterium tuberculosis [], further research is crucial to determine its potential as a therapeutic agent. Key areas for future investigation include:

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